1'-(1H-indol-3-ylmethyl)spiro[indene-1,4'-piperidine]
Overview
Description
1’-(1H-indol-3-ylmethyl)spiro[indene-1,4’-piperidine] is a complex organic compound that features a spirocyclic structure, combining an indole moiety with an indene-piperidine system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1’-(1H-indol-3-ylmethyl)spiro[indene-1,4’-piperidine] typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Spirocyclization: The indole derivative is then subjected to spirocyclization with an indene-piperidine precursor. This step often requires the use of strong bases or catalysts to facilitate the formation of the spirocyclic structure.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Continuous flow reactors and green chemistry principles are often employed to enhance the efficiency and reduce the environmental impact of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 1’-(1H-indol-3-ylmethyl)spiro[indene-1,4’-piperidine] undergoes various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions are common, especially on the indole ring, using reagents like halogens or sulfonyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of indole-2,3-dione derivatives.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of halogenated or sulfonylated indole derivatives
Scientific Research Applications
1’-(1H-indol-3-ylmethyl)spiro[indene-1,4’-piperidine] has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes
Mechanism of Action
The mechanism of action of 1’-(1H-indol-3-ylmethyl)spiro[indene-1,4’-piperidine] involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
1H-indole-3-carboxaldehyde: Shares the indole moiety but lacks the spirocyclic structure.
Spiro[indene-1,4’-piperidine]: Contains the spirocyclic structure but lacks the indole moiety.
Uniqueness: 1’-(1H-indol-3-ylmethyl)spiro[indene-1,4’-piperidine] is unique due to its combination of the indole and spirocyclic structures, which confer distinct chemical and biological properties. This dual functionality makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
1'-(1H-indol-3-ylmethyl)spiro[indene-1,4'-piperidine] | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2/c1-3-7-20-17(5-1)9-10-22(20)11-13-24(14-12-22)16-18-15-23-21-8-4-2-6-19(18)21/h1-10,15,23H,11-14,16H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDRSTMZWSSQLPE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12C=CC3=CC=CC=C23)CC4=CNC5=CC=CC=C54 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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